2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a benzylsulfanyl group, a nitrobenzoyl group, and a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Benzylsulfanyl Group: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then treated with a base to yield benzylsulfanyl.
Formation of the Nitrobenzoyl Group: This step involves the nitration of benzoyl chloride to form 2-nitrobenzoyl chloride.
Formation of the Dihydroimidazole Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a suitable reagent to form the dihydroimidazole ring.
Coupling Reactions: The final step involves coupling the benzylsulfanyl group and the nitrobenzoyl group with the dihydroimidazole ring under specific reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Common nucleophiles include thiols (RSH) and amines (RNH₂).
Major Products Formed
Oxidation: Benzylsulfoxide or benzylsulfone.
Reduction: 2-(benzylsulfanyl)-1-(2-aminobenzoyl)-4,5-dihydro-1H-imidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group may interact with thiol groups in proteins, while the nitrobenzoyl group may participate in hydrogen bonding or electrostatic interactions. The dihydroimidazole ring may provide structural stability and facilitate binding to specific sites on the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole
- 2-(ethylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole
- 2-(benzylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole
Uniqueness
2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole is unique due to the specific combination of functional groups and their spatial arrangement. This unique structure allows for specific interactions with biological targets and provides distinct chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16(14-8-4-5-9-15(14)20(22)23)19-11-10-18-17(19)24-12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRXYVAOAXHSOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.